molecular formula C9H8ClFO2 B1326290 Ethyl 3-chloro-2-fluorobenzoate CAS No. 773135-55-0

Ethyl 3-chloro-2-fluorobenzoate

Cat. No.: B1326290
CAS No.: 773135-55-0
M. Wt: 202.61 g/mol
InChI Key: MCNAALBXEILIIB-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2-fluorobenzoate is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms, and the carboxylic acid group is esterified with an ethyl group. This compound is used in various chemical syntheses and has applications in scientific research and industry.

Scientific Research Applications

Ethyl 3-chloro-2-fluorobenzoate is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme interactions and metabolic pathways involving ester compounds.

    Medicine: Research into potential therapeutic agents often involves this compound as a building block for drug development.

    Industry: It is employed in the manufacture of agrochemicals, dyes, and polymers.

Safety and Hazards

Ethyl 3-chloro-2-fluorobenzoate has some safety concerns. It has hazard statements H302-H315-H319-H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, or gas, and avoiding contact with skin, eyes, or clothing .

Mechanism of Action

    Target of Action

    Ethyl 3-chloro-2-fluorobenzoate is a synthetic organic molecule that belongs to the class of benzoates.

    Pharmacokinetics

    , which may influence its bioavailability.

    Action Environment

    Environmental factors can influence the action, efficacy, and stability of this compound. .

Biochemical Analysis

Biochemical Properties

Ethyl 3-chloro-2-fluorobenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The compound can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. These interactions are crucial for understanding the metabolic pathways and potential therapeutic applications of this compound .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. For example, this compound can inhibit cytochrome P450 enzymes by forming a stable complex with the heme group, thereby preventing the metabolism of other substrates. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature or exposure to light. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects have been observed at very high doses, including hepatotoxicity and neurotoxicity. These findings highlight the importance of dose optimization in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form various metabolites, including hydroxylated and dechlorinated products. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion from the body. The compound’s interactions with metabolic enzymes can also affect the levels of other metabolites and influence overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may be actively transported by specific transporters. Binding proteins can also facilitate the distribution of this compound to different cellular compartments. The compound’s localization and accumulation within cells can influence its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to particular organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. The compound’s localization can affect its activity and function, as it may interact with organelle-specific enzymes and proteins. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-chloro-2-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the production scale.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-chloro-2-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

    Substitution: Depending on the nucleophile, products can include various substituted benzoates.

    Reduction: Ethyl 3-chloro-2-fluorobenzyl alcohol.

    Oxidation: 3-chloro-2-fluorobenzoic acid.

Comparison with Similar Compounds

Ethyl 3-chloro-2-fluorobenzoate can be compared with other similar compounds such as:

    Ethyl 3-chlorobenzoate: Lacks the fluorine atom, which can affect its reactivity and applications.

    Ethyl 2-fluorobenzoate: Lacks the chlorine atom, leading to different chemical properties and uses.

    Ethyl 4-chloro-2-fluorobenzoate: The position of the chlorine atom is different, which can influence the compound’s reactivity and interaction with other molecules.

Uniqueness: The presence of both chlorine and fluorine atoms on the benzene ring of this compound makes it unique in terms of its electronic and steric properties, which can be exploited in various chemical reactions and applications.

Properties

IUPAC Name

ethyl 3-chloro-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNAALBXEILIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647505
Record name Ethyl 3-chloro-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773135-55-0
Record name Ethyl 3-chloro-2-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773135-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-chloro-2-fluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 3-chloro-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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